1-(3-Isopropylisoxazol-5-yl)ethanol
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Overview
Description
1-(3-Isopropylisoxazol-5-yl)ethanol is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
The synthesis of 1-(3-Isopropylisoxazol-5-yl)ethanol typically involves the cycloaddition of nitrile oxides with alkynes, a reaction known as the 1,3-dipolar cycloaddition. This method is highly regioselective and can be performed under mild conditions. The reaction conditions often involve the use of catalysts such as copper (I) chloride or ruthenium (II) complexes . Industrial production methods may employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Isopropylisoxazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring, often using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Isopropylisoxazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: In industrial settings, it is used as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism by which 1-(3-Isopropylisoxazol-5-yl)ethanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Isopropylisoxazol-5-yl)ethanol can be compared with other isoxazole derivatives, such as:
- 1-(3-Propylisoxazol-5-yl)methanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific isopropyl group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(3-propan-2-yl-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C8H13NO2/c1-5(2)7-4-8(6(3)10)11-9-7/h4-6,10H,1-3H3 |
InChI Key |
GBQBRQMVTOWOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(C)O |
Origin of Product |
United States |
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